1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

CFTR inhibition ion channel pharmacology anti-diarrheal drug discovery

1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride (CAS 1956326-73-0 for the HCl salt; free base CAS 1191252-49-9), commonly referred to as IOWH-032, is a synthetic quinoline derivative that functions as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) with an IC50 of 1.01 μM in T84 and CHO-CFTR cell-based assays. Beyond its canonical CFTR target, the compound has been repurposed as a direct inhibitor of the SARS-CoV-2 nonstructural protein 13 (Nsp13) helicase, disrupting both ATPase (IC50 ~28.3 μM) and helicase activities at low micromolar concentrations.

Molecular Formula C16H19ClF3N3O
Molecular Weight 361.79 g/mol
Cat. No. B13429519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride
Molecular FormulaC16H19ClF3N3O
Molecular Weight361.79 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)C(=O)C(F)(F)F)NCCCCCN.Cl
InChIInChI=1S/C16H18F3N3O.ClH/c17-16(18,19)15(23)12-10-22-13-7-3-2-6-11(13)14(12)21-9-5-1-4-8-20;/h2-3,6-7,10H,1,4-5,8-9,20H2,(H,21,22);1H
InChIKeyKHXOLXDDACLKQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone Hydrochloride (IOWH-032): A Dual-Mechanism CFTR/Nsp13 Inhibitor for Antiviral and Anti-Secretory Research Procurement


1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride (CAS 1956326-73-0 for the HCl salt; free base CAS 1191252-49-9), commonly referred to as IOWH-032, is a synthetic quinoline derivative that functions as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) with an IC50 of 1.01 μM in T84 and CHO-CFTR cell-based assays . Beyond its canonical CFTR target, the compound has been repurposed as a direct inhibitor of the SARS-CoV-2 nonstructural protein 13 (Nsp13) helicase, disrupting both ATPase (IC50 ~28.3 μM) and helicase activities at low micromolar concentrations [1]. This dual pharmacological profile distinguishes IOWH-032 from single-target alternatives and positions it as a unique tool compound for research programs investigating ion channel modulation, coronavirus replication, and drug repurposing strategies.

Why 1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone Hydrochloride Cannot Be Replaced by Generic CFTR Inhibitors or Common Helicase Tool Compounds


The structural and pharmacological profile of IOWH-032 integrates two distinct target engagement mechanisms within a single chemotype: potent CFTR channel inhibition and selective coronavirus Nsp13 helicase blockade. Generic substitution with widely used CFTR inhibitors (e.g., CFTRinh-172, GlyH-101) fails to recapitulate the Nsp13 helicase inhibitory activity, as these compounds lack the critical 4-((5-aminopentyl)amino)quinoline pharmacophore required for Nsp13 binding [1]. Conversely, common helicase inhibitors such as SSYA10-001 do not possess the nanomolar-range CFTR potency demonstrated by IOWH-032. The compound's structure-activity relationship is exceptionally narrow: analogs with minor modifications to the quinoline heterocycle or phenyl substituents (e.g., compound 2) show complete loss of Nsp13 inhibition at mid-micromolar concentrations, while analog 1 exhibits an IC50 >10-fold higher than the parent scaffold [1]. This steep SAR landscape means that even closely related structural analogs cannot functionally substitute for IOWH-032 in experiments requiring simultaneous or comparative interrogation of both CFTR and Nsp13 pathways.

Quantitative Differentiation Evidence Guide: 1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone Hydrochloride vs. Closest Comparators


CFTR Inhibition Potency: IOWH-032 Shows Low Micromolar IC50 in Validated Cell-Based Assays, Enabling Direct Comparison with Clinical-Stage CFTR Modulators

IOWH-032 inhibits CFTR-mediated chloride conductance with an IC50 of 1.01 μM in T84 intestinal epithelial cells and CHO cells stably expressing human CFTR . This potency places IOWH-032 within the range of established CFTR inhibitor tool compounds; for context, GlyH-101 and CFTRinh-172, two widely used CFTR inhibitors, were tested alongside IOWH-032 in HaCaT keratinocytes, where all three compounds demonstrated concentration-dependent inhibition of CFTR activity at 5–20 μM, but only IOWH-032 combined this CFTR activity with dual Nsp13 helicase inhibition [1]. The specific IC50 of 1.01 μM provides a quantitative benchmark for experimental design in CFTR-dependent secretory models, enabling precise concentration-response relationships.

CFTR inhibition ion channel pharmacology anti-diarrheal drug discovery

SARS-CoV-2 Nsp13 ATPase Inhibition: IOWH-032 Demonstrates 28.3 μM IC50, Outperforming the Clinically-Used Kinase Inhibitor Telatinib in the Same Assay

In a detergent-containing Nsp13 ATPase assay designed to exclude aggregation-based false positives, IOWH-032 inhibited ATP hydrolysis with an IC50 of approximately 28.3 μM, compared with telatinib (TEL), a clinically used VEGFR/PDGFR kinase inhibitor identified in the same virtual screen, which showed an IC50 of approximately 114 μM under identical conditions [1]. This represents an approximately 4-fold greater potency for IOWH-032. A third hit compound, dibenzazepine (DBZ), showed no inhibition in the presence of detergent, confirming its initial activity was due to aggregation. This head-to-head comparison establishes IOWH-032 as the most potent non-aggregating Nsp13 ATPase inhibitor among the primary screen hits.

SARS-CoV-2 Nsp13 ATPase inhibition coronavirus helicase

SARS-CoV-2 Nsp13 Helicase Inhibition: IOWH-032 Shows >2-Fold Superiority Over Telatinib in DNA Unwinding Assays and >10-Fold Over the Closest Active Analog

In a FRET-based duplex DNA unwinding assay, IOWH-032 demonstrated >2-fold more potent inhibition of Nsp13 helicase activity compared with telatinib [1]. The KI for nucleic acid displacement was determined to be approximately 3.88 μM. A focused SAR study revealed that among six structural analogs tested at 50 μM, only compound 1 (which retains the core 4-((5-aminopentyl)amino)quinoline pharmacophore) showed >25% helicase inhibition, but with an IC50 >10-fold higher than that of IOWH-032 [1]. Compound 2, which differs only slightly in heterocycle structure and phenyl ring substituents, showed no inhibition at mid-micromolar concentrations. This steep SAR confirms that the trifluoroethanone-substituted quinoline scaffold is essential for Nsp13 engagement.

Nsp13 helicase duplex DNA unwinding structure-activity relationship

Selectivity Profiling: IOWH-032 Inhibits Coronavirus Nsp13 but Not Microbial SF1/SF2 Helicases, Defining Target Selectivity Boundaries

IOWH-032 was evaluated against microbial helicases from Superfamily 1 and Superfamily 2, which share structural homology with coronavirus Nsp13. The compound showed no significant inhibition of these microbial helicases at concentrations that fully inhibited SARS-CoV-2 Nsp13, demonstrating selectivity for the coronavirus enzyme [1]. This selectivity profile is critical because many helicase inhibitors suffer from broad-spectrum activity that limits their utility as target-specific tool compounds. The selectivity is attributed to IOWH-032's binding at the RNA interface rather than the conserved ATP-binding pocket, a mechanism confirmed by kinetic analyses showing uncompetitive inhibition with respect to ATP and mixed inhibition with respect to nucleic acid substrate.

helicase selectivity coronavirus-specific inhibition off-target profiling

Activity Retention Against SARS-CoV-2 Variants: IOWH-032 Maintains Potency Against P77L and R392C Mutants Representative of Circulating Strains

IOWH-032 was tested against Nsp13 mutants P77L and R392C, which represent amino acid substitutions observed in circulating SARS-CoV-2 variants. Inhibitory assays showed that IOWH-032 IC50 values increased only slightly (approximately 1.5–2 fold) for these mutants compared to wild-type Nsp13 [1]. This modest shift in potency suggests that the compound's binding site on Nsp13 is relatively conserved across variants. In contrast, mutations E142A and R21A produced IC50 values approximately 2-fold lower than wild-type, indicating even more potent interactions with certain variant forms of the enzyme. This variant resilience profile is a differentiating feature not commonly reported for other Nsp13 inhibitors.

SARS-CoV-2 variants mutant Nsp13 antiviral drug resilience

SARS-CoV-2 Antiviral Activity: IOWH-032 Reduces Viral Loads in Human Cells with an IC50 of 4.52 μM, Outperforming PPQ-102 by ~3.5-Fold

In a cellular model of SARS-CoV-2 infection using wild-type CFTR-expressing bronchial epithelial cells, IOWH-032 inhibited viral replication with an IC50 of 4.52 μM. The comparator CFTR inhibitor PPQ-102 showed an IC50 of 15.92 μM in the same assay, making IOWH-032 approximately 3.5-fold more potent [1]. The antiviral effect was further confirmed in primary human airway epithelial cells (MucilAir™ wt-CFTR) using 10 μM IOWH-032, demonstrating activity in a physiologically relevant model. This cellular antiviral potency complements the biochemical Nsp13 inhibition data and provides an integrated measure of compound efficacy.

SARS-CoV-2 antiviral viral load reduction host-directed antiviral

Recommended Research and Industrial Application Scenarios for 1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone Hydrochloride


Coronavirus Nsp13 Helicase Biochemical Studies Requiring a Validated, Selective Inhibitor with Defined Mechanism

For laboratories studying SARS-CoV-2 Nsp13 enzymology, IOWH-032 provides a biochemically validated tool compound with well-characterized kinetics: uncompetitive ATPase inhibition (IC50 28.3 μM) and mixed helicase inhibition (KI 3.88 μM) with respect to nucleic acid substrate [1]. Its demonstrated selectivity over microbial SF1/SF2 helicases makes it suitable for experiments requiring coronavirus-specific helicase blockade without confounding effects on related enzymes. The compound's resistance to detergent-insensitive aggregation artifacts, confirmed by parallel testing with DBZ, ensures that observed inhibition reflects genuine target engagement rather than colloidal aggregation.

CFTR-Dependent Secretory Diarrhea Models Integrating Ion Channel and Antiviral Endpoints

In research programs investigating the intersection of CFTR-mediated ion transport and viral infection—such as cholera toxin-induced secretion or SARS-CoV-2 gastrointestinal manifestations—IOWH-032 uniquely enables simultaneous pharmacological modulation of both CFTR (IC50 1.01 μM) and coronavirus Nsp13. This dual activity cannot be replicated by single-target alternatives (e.g., GlyH-101, CFTRinh-172, or PPQ-102), which lack the Nsp13 helicase inhibitory function verified in the SAR study where even minor structural modifications abolished activity [1].

SARS-CoV-2 Variant Cross-Resistance Screening Using a Resilient Nsp13 Inhibitor

For groups conducting antiviral screening against panels of SARS-CoV-2 variants, IOWH-032's retention of potency against P77L and R392C Nsp13 mutants (IC50 shift of only 1.5–2-fold) and improved activity against E142A/R21A mutants (approximately 2-fold lower IC50) [1] provide a stable reference inhibitor for cross-variant comparisons. This reduces the need for compound re-optimization when expanding studies to new viral strains, streamlining procurement and experimental workflows.

Drug Repurposing Studies Linking Ion Channel Pharmacology to Viral Helicase Inhibition

IOWH-032 serves as a key research tool in drug repurposing pipelines that computationally screen clinically-tested compounds against emerging viral targets. Its identification from a library of clinically used drugs, combined with its cellular antiviral IC50 of 4.52 μM—approximately 3.5-fold more potent than PPQ-102 in the same SARS-CoV-2 infection assay [2]—makes it a benchmark for evaluating the translational potential of CFTR-targeted compounds as broad-spectrum antivirals.

Quote Request

Request a Quote for 1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.